REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2[CH2:16][CH2:17][CH2:18][CH2:19][C:11]1=2>>[F:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[N:1]1[C:13](=[O:14])[C:12]2[CH2:16][CH2:17][CH2:18][CH2:19][C:11]=2[C:10]1=[O:15]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)F
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Name
|
|
Quantity
|
9.74 g
|
Type
|
reactant
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Smiles
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C1(C2=C(C(=O)O1)CCCC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for approximately 64 hours
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Duration
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64 h
|
Type
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ADDITION
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Details
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At the end of this period, the dark brown solution was poured over ice
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Type
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EXTRACTION
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Details
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extracted in succession with ethyl acetate and diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under reduced pressure from the filtrate
|
Type
|
CUSTOM
|
Details
|
leaving a dark brown oil as residue
|
Type
|
WASH
|
Details
|
eluted with methylene chloride/ethyl acetate (95/5)
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure, 14.71 g of N-(2-fluoro-4-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide
|
Type
|
CUSTOM
|
Details
|
was recovered as an orange solid, m.p. 132°-136° C
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)O)N1C(C2=C(C1=O)CCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |